molecular formula C8H5BrF3NO2 B1455063 4-Bromo-3-(trifluoromethoxy)benzamide CAS No. 1403330-28-8

4-Bromo-3-(trifluoromethoxy)benzamide

Cat. No. B1455063
M. Wt: 284.03 g/mol
InChI Key: YTAYAIVHNAZCJQ-UHFFFAOYSA-N
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Description

“4-Bromo-3-(trifluoromethoxy)benzamide” is a chemical compound with the molecular formula C8H5BrF3NO2 . It has a molecular weight of 284.03 . The IUPAC name for this compound is 3-bromo-4-(trifluoromethoxy)benzamide .


Molecular Structure Analysis

The InChI code for “4-Bromo-3-(trifluoromethoxy)benzamide” is 1S/C8H5BrF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) .


Physical And Chemical Properties Analysis

“4-Bromo-3-(trifluoromethoxy)benzamide” is a solid powder . It has a density of 1.7±0.1 g/cm3 . The boiling point is 261.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 50.0±0.3 cm3 .

Scientific Research Applications

Aryne Route to Naphthalenes

One application of derivatives of 4-Bromo-3-(trifluoromethoxy)benzamide in scientific research involves the generation of aryne intermediates for synthesizing naphthalenes. The treatment of bromo-(trifluoromethoxy)benzenes under certain conditions generates aryne intermediates that can undergo various reactions, including [4+2] cycloadditions, reductions, and brominations to yield naphthalenes and their derivatives. This method offers access to a range of organofluorine compounds, highlighting the compound's role in exploring novel chemical transformations and synthesizing potentially useful organofluorine structures (Schlosser & Castagnetti, 2001).

Synthesis of Metal Complexes

Another research application is the synthesis and characterization of metal complexes with 4-Bromo-3-(trifluoromethoxy)benzamide derivatives. Studies on Ni(II) and Cu(II) complexes of 4-Bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives provide insights into the structural aspects and potential reactivity of these complexes, contributing to the field of coordination chemistry and offering possibilities for their use in catalysis, material science, and as models for biological systems (Binzet et al., 2009).

Trifluoromethoxylation of Aliphatic Substrates

Research on the trifluoromethoxylation of aliphatic substrates using derivatives related to 4-Bromo-3-(trifluoromethoxy)benzamide has demonstrated the potential for introducing trifluoromethoxy groups into various organic molecules. This process is significant for the development of new methods in synthetic organic chemistry, particularly for the incorporation of fluorine-containing functional groups, which are of great interest in pharmaceutical and agrochemical research (Marrec et al., 2010).

Safety And Hazards

The compound has been classified as having some hazards. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P271 (avoid breathing dust/fume/gas/mist/vapors/spray), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAYAIVHNAZCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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